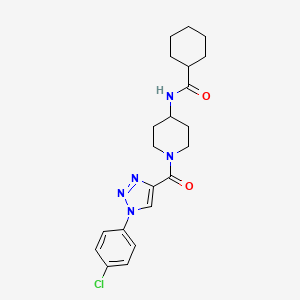
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a complex organic compound often studied for its unique chemical properties and potential applications in various fields. This compound is notable for its triazole ring, a five-membered ring containing two carbon atoms and three nitrogen atoms, which is a key structure in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Triazole Formation:
Introduction of the 4-chlorophenyl Group: : The 4-chlorophenyl group can be introduced via an aromatic substitution reaction involving chlorobenzene and the triazole intermediate.
Formation of Piperidinyl Intermediate: : The intermediate triazole compound is then reacted with a piperidine derivative under appropriate conditions.
Coupling with Cyclohexanecarboxamide: : Finally, the piperidinyl-triazole intermediate is coupled with cyclohexanecarboxamide, usually via a condensation reaction involving appropriate coupling agents.
Industrial Production Methods: Industrial production may utilize continuous flow chemistry for better yield and scalability. Key reagents are procured in bulk, and the reactions are carried out under controlled temperature and pressure to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to form N-oxides or reduction reactions involving the triazole ring.
Substitution Reactions: : Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Reduced triazole rings, potentially yielding dihydro- or tetrahydro-triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Ligand Design: : Utilized in the design of ligands for metal complexes, given its versatile binding properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its triazole core, which can mimic natural substrates.
Medicine
Pharmaceuticals: : Explored in the development of antimicrobial and antifungal agents due to its unique molecular structure.
Industry
Polymer Synthesis: : Used as a building block in the synthesis of specialty polymers with tailored properties.
Mecanismo De Acción
The compound exerts its effects primarily through its triazole ring, which can interact with various molecular targets, including enzyme active sites and receptor binding domains. Its mechanism involves:
Molecular Targets: : Binding to specific enzymes, inhibiting their activity by mimicking natural substrates.
Pathways Involved: : Modulating biochemical pathways such as those involved in microbial metabolism or cellular signaling.
Comparación Con Compuestos Similares
Unique Features
Structural Uniqueness: : The specific combination of triazole, piperidine, and cyclohexanecarboxamide groups.
Similar Compounds
1H-1,2,3-triazole Derivatives: : Compounds like 1-(4-chlorophenyl)-1H-1,2,3-triazole, which share the triazole core but differ in other structural aspects.
Piperidine-Carboxamide Compounds: : Such as N-(4-piperidinyl)cyclohexanecarboxamide, which have similar functional groups but lack the triazole ring.
Conclusion
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide stands out for its intricate structure and versatile applications across various scientific fields. Whether in the lab, clinic, or industry, this compound's potential continues to be explored and harnessed.
Propiedades
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h6-9,14-15,17H,1-5,10-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNSOCQWUXWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2482558.png)
![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)



![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2482570.png)
![N-(2-ethyl-6-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2482573.png)
![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2482574.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)




![1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione](/img/structure/B2482581.png)
